molecular formula C13H12O5 B14533954 2,6,7-Trimethoxynaphthalene-1,4-dione CAS No. 62345-15-7

2,6,7-Trimethoxynaphthalene-1,4-dione

Cat. No.: B14533954
CAS No.: 62345-15-7
M. Wt: 248.23 g/mol
InChI Key: VUYDBSAYIHEQHF-UHFFFAOYSA-N
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Description

2,6,7-Trimethoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features three methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 2,6,7-trihydroxy-1,4-naphthoquinone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of compounds with different properties and applications.

Scientific Research Applications

2,6,7-Trimethoxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethoxynaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The compound can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects . It can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62345-15-7

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

2,6,7-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-16-10-4-7-8(5-11(10)17-2)13(15)12(18-3)6-9(7)14/h4-6H,1-3H3

InChI Key

VUYDBSAYIHEQHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

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